![molecular formula C10H10ClNOS B2373997 4-(3-Chlorophenyl)sulfinylbutanenitrile CAS No. 1342845-83-3](/img/structure/B2373997.png)
4-(3-Chlorophenyl)sulfinylbutanenitrile
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Overview
Description
4-(3-Chlorophenyl)sulfinylbutanenitrile is a chemical compound with the CAS Number: 1342845-83-3 . It has a molecular weight of 227.71 . It is usually in the form of a powder .
Physical And Chemical Properties Analysis
4-(3-Chlorophenyl)sulfinylbutanenitrile is a powder that is stored at room temperature . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., were not found in the search results.Scientific Research Applications
Synthesis and Chemical Properties
- Suzuki Cross-Coupling Reaction : 4-(3-Chlorophenyl)sulfinylbutanenitrile derivatives have been synthesized via Suzuki cross-coupling reactions. These compounds have shown moderate to good yields and their electronic properties were studied through molecular orbital analysis and electrostatic potential studies (Nazeer et al., 2020).
- Polymer Synthesis : Sulfonated polythiophene derivatives, including poly[(3-thienyl)ethoxybutanesulfonate], have been synthesized with 4-(3-Chlorophenyl)sulfinylbutanenitrile-related compounds. These polymers are water-soluble and useful in spray coating due to the immobilization of sulfonated groups (Tran‐van et al., 2004).
Application in Organic Synthesis
- Synthesis of Sulfonamides : A study detailed the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives starting from 4-chlorobenzoic acid, a compound related to 4-(3-Chlorophenyl)sulfinylbutanenitrile. These compounds showed potential antiviral activity (Chen et al., 2010).
Catalysis
- Oxidation of Alcohols : Oxo-rhenium complexes using bis(4-chlorophenyl) sulfoxide (related to 4-(3-Chlorophenyl)sulfinylbutanenitrile) were efficient in catalyzing the oxidation of primary and secondary alcohols to aldehydes and ketones. The primary alcohols were selectively oxidized without further oxidation to acids (Sousa et al., 2013).
Material Science
- Enhancing Conductivity of Polymeric Films : A study on poly(3,4‐ethylenedioxythiophene):poly(styrene sulfonate) films showed that adding compounds with polar groups enhanced conductivity significantly. This improvement in conductivity is ideal for use in polymer optoelectronic devices (Ouyang et al., 2005).
Environmental Applications
- Soil and Sediment Remediation : A study investigated the dechlorination of DDT and its metabolites in soils and sediments with high concentrations of black carbon. It was found that sulfide and black carbon are necessary for the degradation of these contaminants, suggesting a method for in situ remediation under environmentally relevant conditions (Ding & Xu, 2016).
Pharmaceutical Applications
- Fungicide Delivery : Solid lipid nanoparticles and polymeric nanocapsules were studied as carrier systems for fungicides such as tebuconazole, which contains a 4-chlorophenyl group. These systems showed high association efficiency and modified release profiles, reducing toxicity and improving the delivery of fungicides (Campos et al., 2015).
Safety and Hazards
The safety information for 4-(3-Chlorophenyl)sulfinylbutanenitrile includes several hazard statements: H302, H312, H315, H317, H319, H332, H334, H335 . The precautionary statements include: P261, P264, P270, P271, P272, P280, P285, P301+P312, P302+P352, P304+P340, P304+P341, P305+P351+P338, P312, P330, P332+P313, P333+P313, P337+P313, P342+P311, P362, P363, P403+P233, P405, P501 . It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information.
properties
IUPAC Name |
4-(3-chlorophenyl)sulfinylbutanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNOS/c11-9-4-3-5-10(8-9)14(13)7-2-1-6-12/h3-5,8H,1-2,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSCRXMZTYAICC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)CCCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1342845-83-3 |
Source
|
Record name | 4-(3-chlorobenzenesulfinyl)butanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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